REACTION_CXSMILES
|
[C:1]([NH:4][NH:5]C(=O)C1C=C(CC)C(OC)=NC=1C)(=[O:3])[CH3:2].S(Cl)([C:22]1[CH:28]=[CH:27][C:25](C)=[CH:24][CH:23]=1)(=O)=O.C([N:34]=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C>O1CCCC1>[CH3:2][C:1]1[O:3][C:22]([C:28]2[CH:27]=[CH:25][CH:24]=[CH:23][N:34]=2)=[N:5][N:4]=1
|
Name
|
5-ethyl-6-methoxy-2-methyl-nicotinic acid N′-acetyl-hydrazide
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NNC(C1=C(N=C(C(=C1)CC)OC)C)=O
|
Name
|
|
Quantity
|
64 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Each vial is flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:methanol (49:1)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
further purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
re-purified by flash chromatography on a 5-gram silica gel cartridge by elution with dichloromethane:ethyl acetate (3:1)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |